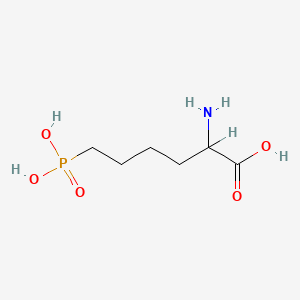

2-Amino-6-phosphonohexanoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El L-AP6 se puede sintetizar mediante la resolución de los enantiómeros D y L del ácido 2-amino-6-fosfonohexanoico mediante cristalización fraccionada de la sal de L-lisina del ácido DL-2-amino-6-fosfonohexanoico . La síntesis implica el uso de varios reactivos y condiciones para lograr la pureza enantiomérica deseada.

Métodos de Producción Industrial

La producción industrial de L-AP6 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de técnicas avanzadas de cristalización y métodos de purificación para aislar el enantiómero L de la mezcla racémica .

Análisis De Reacciones Químicas

Tipos de Reacciones

El L-AP6 experimenta varias reacciones químicas, que incluyen:

Oxidación: El L-AP6 se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: El L-AP6 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de L-AP6 puede conducir a la formación de derivados de ácido fosfonohexanoico oxidados .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 Glutamate Receptor Modulation

L-AP6 is primarily recognized for its selective action on the quisqualate-sensitized site in the hippocampus, which is crucial for understanding synaptic transmission and plasticity. Research indicates that L-AP6 acts as a potent agonist at this site, demonstrating high specificity compared to other excitatory amino acids. In experiments involving rat hippocampal slices, L-AP6 has shown to enhance depolarization responses significantly, highlighting its potential as a tool for studying synaptic mechanisms and excitotoxicity .

1.2 Investigating Neurotransmission

Studies have utilized L-AP6 to dissect the roles of various glutamate receptor subtypes in neurotransmission. For example, it has been shown to interact selectively with the CA1 region of the hippocampus, providing insights into the modulation of synaptic strength and memory formation . This specificity makes L-AP6 a valuable compound in neuropharmacological research, particularly in understanding conditions like epilepsy and neurodegenerative diseases.

Research Findings and Case Studies

2.1 Selective Agonism

A pivotal study demonstrated that L-AP6 exhibits an IC50 value of approximately 40 µM for the quisqualate-sensitized site, significantly lower than that observed for other receptor interactions (e.g., kainate/AMPA and NMDA receptors) . This selectivity underscores its utility in pharmacological studies aimed at elucidating receptor functions without cross-reactivity.

2.2 Neuroprotective Studies

Research has explored L-AP6's potential neuroprotective effects against glutamate-induced excitotoxicity. By modulating glutamate levels through selective receptor activation, L-AP6 may contribute to protective mechanisms in neuronal cultures exposed to high levels of excitatory neurotransmitters . Such findings are critical for developing therapeutic strategies for conditions characterized by excessive glutamate signaling.

Comparative Analysis with Related Compounds

The following table summarizes key features of L-AP6 compared to structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Amino-4-phosphonobutanoic Acid (L-AP4) | Selective agonist at AMPA receptors | Shorter carbon chain; broader receptor activity |

| D-Amino-5-phosphonopentanoic Acid (D-AP5) | NMDA receptor antagonist | Competes with glutamate; used in synaptic plasticity studies |

| Quisqualic Acid | Agonist at multiple glutamate receptors | Non-selective; broader pharmacological profile |

This comparative analysis highlights how the structural differences influence their biological activities and applications in research.

Mecanismo De Acción

El L-AP6 ejerce sus efectos actuando como un agonista selectivo para el sitio sensibilizado por quiscualato en las neuronas piramidales CA1 del hipocampo . Se une a receptores específicos en las neuronas, lo que lleva a la despolarización y la posterior activación neuronal. Los objetivos moleculares incluyen los receptores de glutamato, y las vías involucradas están relacionadas con la neurotransmisión excitatoria .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido L-(+)-2-amino-4-fosfonobutanoico (L-AP4)

- Ácido L-quiscualico (QUIS)

- L-cistina

Singularidad

El L-AP6 es único debido a su actividad agonista selectiva en el sitio sensibilizado por quiscualato, lo que lo distingue de otros compuestos similares. Si bien el L-AP4 y el QUIS también interactúan con los receptores de glutamato, el L-AP6 tiene una afinidad específica por el sitio sensibilizado por quiscualato, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .

Actividad Biológica

2-Amino-6-phosphonohexanoic acid, commonly referred to as L-AP6, is an amino acid derivative notable for its unique phosphono group. This compound plays a significant role in neuropharmacology due to its selective interaction with excitatory amino acid receptors, particularly in the modulation of glutamate neurotransmission. This article delves into the biological activity of L-AP6, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

L-AP6 acts primarily as a selective agonist for the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. It demonstrates a high affinity for this site, which is crucial for regulating neuronal excitability and synaptic plasticity. The compound's specificity is evidenced by its relatively low IC50 values for the quisqualate-sensitized site compared to other excitatory amino acid receptors. For example, L-AP6 has an IC50 of 40 µM at the quisqualate-sensitized site, while its potency decreases significantly at kainate/AMPA and NMDA receptors, indicating a tailored action that could minimize side effects associated with broader receptor interactions .

Biological Activity Overview

L-AP6 exhibits several key biological activities:

- Neurotransmission Modulation : As an agonist at the quisqualate-sensitized site, L-AP6 influences synaptic transmission and plasticity, which are vital for learning and memory processes.

- Selective Inhibition : The compound selectively inhibits excitatory amino acid transporters (EAATs), particularly EAAT1, which regulates extracellular glutamate levels and prevents excitotoxicity .

- Potential Therapeutic Effects : Due to its role in modulating glutamate signaling, L-AP6 has been investigated for its potential in treating neurological disorders characterized by glutamate dysregulation, such as epilepsy and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

L-AP6 shares structural similarities with other phosphonated amino acids. The following table summarizes some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Quisqualic Acid | Agonist at multiple glutamate receptors | Broader receptor activity |

| L-glutamic Acid | Natural neurotransmitter | Lacks phosphono group |

| 2-Amino-5-phosphonopentanoic Acid | Similar phosphono structure | Different chain length |

The presence of the phosphono group in L-AP6 provides it with distinct pharmacological characteristics that are not found in other related compounds .

Case Studies and Research Findings

Research has demonstrated the efficacy of L-AP6 in various experimental settings:

- Hippocampal Slice Studies : In studies involving rat hippocampal slices, L-AP6 was shown to potentiate depolarization responses when used in conjunction with quisqualic acid. This synergistic effect highlights its potential as a research tool for understanding synaptic mechanisms .

- Comparative Potency Studies : A comparison of D- and L-isomers of AP6 revealed that the L-isomer exhibited significantly higher potency at the quisqualate-sensitized site than its D counterpart. This specificity reinforces the importance of chirality in pharmacological activity .

- Therapeutic Investigations : Preliminary studies suggest that L-AP6 may have therapeutic potential in conditions such as Alzheimer's disease and other cognitive disorders due to its ability to enhance synaptic plasticity through modulation of glutamate signaling .

Propiedades

IUPAC Name |

2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913181 | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78944-89-5 | |

| Record name | 6-Phosphononorleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-phosphonohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphononorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.